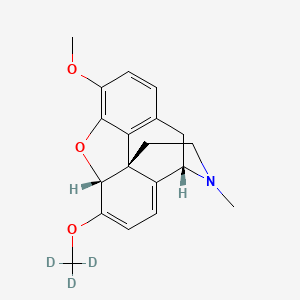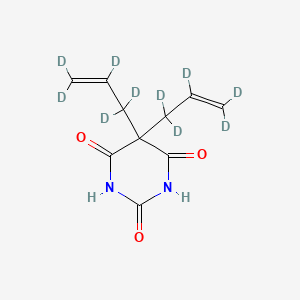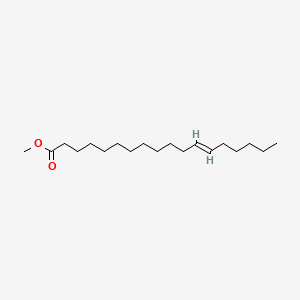
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a chemical compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with an amino group at the 3-position and a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position. Its unique structure makes it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with 3-methylpiperidin-4-one under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-one
Reduction: 1-(3-Aminopyridin-2-yl)-3-methylpiperidine
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(3-Aminopyridin-2-yl)piperidin-4-ylmethanol
- 1-(3-Aminopyridin-2-yl)piperidin-4-ol
Comparison: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is unique due to the presence of the methyl group at the 3-position of the piperidine ring. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-2-yl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8,10,15H,4,6-7,12H2,1H3 |
Clave InChI |
RUIVLAVDIMPIAF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1O)C2=C(C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)



![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)


